![molecular formula C8H8BrNO3 B2654326 2-Bromo-4-nitrophenethyl alcohol CAS No. 101212-94-6](/img/structure/B2654326.png)
2-Bromo-4-nitrophenethyl alcohol
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Overview
Description
2-Bromo-4-nitrophenethyl alcohol is a phenethyl alcohol derivative . It is used in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) .
Synthesis Analysis
The synthesis of alcohols like 2-Bromo-4-nitrophenethyl alcohol can be achieved through various methods. One common method involves the use of carbon nucleophiles and ketones . This process suggests that an alkynide ion can be used as the nucleophile that reacts with the ketone . The starting materials can be identified by recognizing the carbon bearing the hydroxyl group, which is the electrophilic carbon in the ketone .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitrophenethyl alcohol is similar to other alcohols, with the presence of an -OH group . The compound has a molecular weight of 167.16 .Chemical Reactions Analysis
Alcohols, including 2-Bromo-4-nitrophenethyl alcohol, can undergo various reactions. For instance, they can be converted into alkyl halides . Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .Physical And Chemical Properties Analysis
Alcohols are generally colorless liquids at room temperature . They have varying physical properties such as solubility and boiling points . The density of 2-Bromo-4-nitrophenethyl alcohol is 1.483 g/mL at 25 °C .Scientific Research Applications
Organic Chemistry Experiments
2-Bromo-4-nitrophenethyl alcohol can be used in organic chemistry experiments, particularly in the α-bromination reaction of carbonyl compounds . This reaction is a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent .
Synthesis of Novel P-Chirogenic Phosphines
2-Bromo-4-nitrophenethyl alcohol participates in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm . These P*,S-hybrid ligands have potential applications in various fields of chemistry .
Synthesis of Rod-Coil Block Copolymers
This compound is used as an end capping reagent during the synthesis of rod-coil block copolymers . These copolymers have potential applications in the development of advanced materials .
Aedes Aegypti Repellent Chemotype
2-Bromo-4-nitrophenethyl alcohol has been used as a test compound in the study to evaluate the potential Aedes aegypti repellent chemotype . This could lead to the development of new mosquito repellents .
Modification of Methionine Residues
The 2-Bromo-4’-nitroacetophenone, a derivative of 2-Bromo-4-nitrophenethyl alcohol, is widely used in the modification of methionine residues in alpha-chymotrypsin .
Organic Synthesis Materials
2-Bromo-4’-nitroacetophenone is also used as an organic synthesis material . This broad application makes it a valuable compound in the field of organic chemistry .
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRYITQQMICKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-nitrophenethyl alcohol |
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